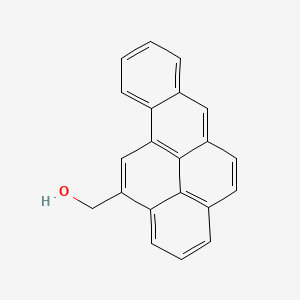

12-Hydroxymethylbenzo(a)pyrene

Vue d'ensemble

Description

12-Hydroxymethylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14O. It is a derivative of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. The compound consists of a benzo(a)pyrene core with a hydroxymethyl group attached at the 12th position. This structural modification imparts unique chemical and biological properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxymethylbenzo(a)pyrene typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxymethylation of benzo(a)pyrene using formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the 12th position of the benzo(a)pyrene ring system.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized applications and potential health hazards. large-scale synthesis would likely follow similar routes as laboratory methods, with additional steps for purification and quality control to ensure the compound’s safety and efficacy.

Analyse Des Réactions Chimiques

Types of Reactions: 12-Hydroxymethylbenzo(a)pyrene undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a benzylic alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at other positions on the benzo(a)pyrene ring system.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 12-Carboxybenzo(a)pyrene.

Reduction: this compound alcohol.

Substitution: Various halogenated derivatives of benzo(a)pyrene.

Applications De Recherche Scientifique

Chemical Research Applications

Model Compound for Polycyclic Aromatic Hydrocarbons (PAHs)

12-Hydroxymethylbenzo(a)pyrene serves as a model compound for studying the behavior of PAHs in different chemical reactions. Its structure allows researchers to investigate the reactivity and stability of hydroxymethylated PAHs compared to their parent compounds. This is crucial for understanding the chemical pathways that lead to the formation of more complex PAHs from simpler precursors.

Synthesis and Reaction Mechanisms

The compound can undergo various reactions, including oxidation, reduction, and electrophilic substitution. For instance, it can be oxidized to form benzo(a)pyrene-12-carboxylic acid or reduced to yield 12-methylbenzo(a)pyrene. These transformations are significant for exploring synthetic routes in organic chemistry and for developing new compounds with desired properties.

Biological Research Applications

Mutagenic and Carcinogenic Studies

Research has indicated that this compound may exhibit mutagenic and carcinogenic properties. Studies involving animal models have shown that exposure can lead to DNA adduct formation, which is a critical step in the initiation of cancer. Understanding these mechanisms helps elucidate how PAHs contribute to cancer development, particularly lung cancer .

Mechanism of Action

The compound interacts with cellular components, primarily DNA, forming stable adducts that can result in mutations. The metabolic activation of this compound by cytochrome P450 enzymes produces reactive intermediates that induce oxidative stress and damage cellular structures. This knowledge is vital for developing preventive strategies against PAH-induced carcinogenesis .

Medical Research Applications

Drug Development

The interactions of this compound with DNA make it a candidate for studying potential therapeutic agents targeting cancer. Insights into its biological activity can guide the design of drugs aimed at counteracting the effects of PAHs or enhancing detoxification pathways in human cells .

Toxicological Assessments

The compound is also used in toxicological studies to assess the risks associated with exposure to PAHs. Understanding its effects on human health can inform regulatory policies and public health initiatives aimed at reducing exposure to harmful environmental pollutants .

Environmental Research Applications

Impact on Ecosystems

In environmental studies, this compound is investigated for its persistence and bioaccumulation potential in ecosystems. Its role as a pollutant helps researchers understand the broader implications of PAH contamination in soil and water systems, affecting both wildlife and human populations .

Bioremediation Studies

The compound's degradation pathways are studied to develop bioremediation strategies that utilize microorganisms capable of breaking down PAHs into less harmful substances. This research is crucial for cleaning up contaminated sites and restoring ecological balance .

Case Studies

Mécanisme D'action

The mechanism of action of 12-Hydroxymethylbenzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides and diol-epoxides, which can covalently bind to DNA and induce genetic damage. The aryl hydrocarbon receptor (AhR) pathway is also implicated in mediating the toxic effects of this compound.

Comparaison Avec Des Composés Similaires

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

7,12-Dimethylbenz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar mutagenic and carcinogenic effects.

1-Hydroxypyrene: A hydroxylated derivative of pyrene, used as a biomarker for exposure to polycyclic aromatic hydrocarbons.

Uniqueness: 12-Hydroxymethylbenzo(a)pyrene is unique due to the presence of the hydroxymethyl group, which influences its chemical reactivity and biological interactions. This modification allows for specific studies on the metabolic activation and DNA-binding properties of polycyclic aromatic hydrocarbons, providing insights into their role in carcinogenesis.

Activité Biologique

12-Hydroxymethylbenzo(a)pyrene (12-HMBP) is a derivative of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The biological activity of 12-HMBP, particularly its mutagenic and carcinogenic effects, has been the subject of various studies. This article explores the biological activity of 12-HMBP, including its mechanisms of action, toxicological effects, and relevant case studies.

12-HMBP exhibits biological activity primarily through its metabolic activation to electrophilic intermediates that can interact with cellular macromolecules, leading to DNA damage. The following mechanisms have been identified:

- DNA Adduct Formation : Similar to BaP, 12-HMBP can form DNA adducts, which are crucial in initiating mutagenesis and carcinogenesis. These adducts interfere with DNA replication and transcription.

- Aryl Hydrocarbon Receptor (AhR) Activation : 12-HMBP activates the AhR pathway, leading to increased expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which further metabolize PAHs into more reactive forms .

- Oxidative Stress : The compound induces oxidative stress, resulting in cellular damage and inflammation. This is particularly relevant in vascular endothelial cells, contributing to cardiovascular diseases .

Toxicological Effects

The toxicological profile of 12-HMBP includes various adverse effects on cellular and systemic levels:

- Mutagenicity : Studies have shown that 12-HMBP possesses mutagenic properties similar to those of its parent compound BaP. It has been demonstrated to induce mutations in bacterial and mammalian cell models .

- Carcinogenicity : In animal studies, administration of 12-HMBP has resulted in tumor formation at injection sites, indicating its potential as a carcinogen. For instance, subcutaneous injections in rats led to the development of sarcomas .

- Reproductive Toxicity : Research indicates that exposure to BaP and its derivatives during critical developmental periods can adversely affect reproductive outcomes and offspring health .

Case Studies

Several studies have investigated the biological effects of 12-HMBP:

- Carcinogenicity Assessment in Rodents :

- DNA Binding Studies :

Data Table: Summary of Biological Activity

Propriétés

IUPAC Name |

benzo[a]pyren-12-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-12-16-11-19-17-6-2-1-4-14(17)10-15-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZVPWWLRDQHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241510 | |

| Record name | 12-Hydroxymethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94500-43-3 | |

| Record name | 12-Hydroxymethylbenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxymethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.